molecular formula C10H6FNO2 B1343888 5-Fluoroquinoline-3-carboxylic acid CAS No. 1416439-57-0

5-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1343888
CAS No.: 1416439-57-0
M. Wt: 191.16 g/mol
InChI Key: XQTAMMFETWWSQG-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-3-carboxylic acid: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Mechanism of Action

Target of Action

5-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and the relaxation activity of topoisomerase IV, thereby interfering with DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal bacterial cell cycle, leading to cell death

Pharmacokinetics

Fluoroquinolones generally have good oral bioavailability and are widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes fluoroquinolones effective against a wide range of Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the ionization state of the compound, which may affect its absorption and distribution

Biochemical Analysis

Biochemical Properties

5-Fluoroquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription . The interaction involves the stabilization of a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately bacterial cell death . This compound also exhibits interactions with other biomolecules, including proteins involved in cellular signaling pathways, which further enhances its antibacterial properties.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and transcription factors, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, it has been shown to impact mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial enzymes DNA gyrase and topoisomerase IV . By stabilizing the enzyme-DNA complex, it induces the cleavage of both DNA strands, resulting in the inhibition of DNA replication and transcription. This mechanism is highly effective in killing bacteria and is distinct from other classes of antibiotics . Furthermore, the compound can inhibit or activate various enzymes and transcription factors in mammalian cells, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have indicated that the compound can cause sustained inhibition of bacterial growth and persistent alterations in cellular metabolism . Prolonged exposure to high concentrations may lead to adverse effects on cellular functions, including mitochondrial dysfunction and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause toxic effects, including gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to adverse effects without additional therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and disrupting bacterial DNA replication . Additionally, the compound can affect metabolic flux and metabolite levels in mammalian cells by modulating the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in the levels of metabolites such as ATP, NADH, and reactive oxygen species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps and other transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various proteins, affecting its distribution and accumulation in different cellular compartments . These interactions play a crucial role in determining the compound’s efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and enzymes involved in replication and transcription, while in the mitochondria, it affects mitochondrial function and energy metabolism . These localized interactions are critical for the compound’s therapeutic effects and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-3-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, a condensation reaction between isatins and sodium pyruvate under microwave irradiation can yield quinoline derivatives . Another approach involves the nucleophilic substitution of halogen atoms or the diaza group in quinoline precursors .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and cycloaddition reactions, as well as direct fluorination processes. The use of metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoroquinoline-3-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting bacterial DNA gyrase and topoisomerase IV, making it a candidate for antibacterial drug development .

Medicine: The compound’s ability to inhibit key bacterial enzymes has led to its investigation as a potential antibiotic. It is being explored for its efficacy against drug-resistant bacterial strains .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique properties make it suitable for the development of new industrial materials .

Comparison with Similar Compounds

Uniqueness: 5-Fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. Its ability to inhibit bacterial enzymes with high specificity makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTAMMFETWWSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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